rg14620

Übersicht

Beschreibung

RG-14620, auch bekannt als Tyrphostin RG-14620, ist eine Verbindung, die als Inhibitor des epidermalen Wachstumsfaktorrezeptors (EGFR) fungiert. Es gehört zur Familie der Tyrphostine, die synthetische Verbindungen sind, die entwickelt wurden, um Proteintyrosinkinasen zu hemmen. RG-14620 wurde auf seine potenziellen antiproliferativen Wirkungen untersucht, insbesondere im Zusammenhang mit der Krebsforschung .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

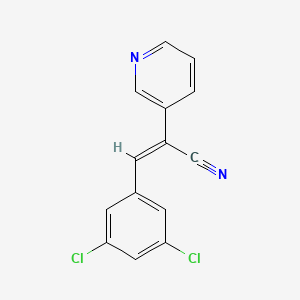

Die Synthese von RG-14620 beinhaltet die Reaktion von 3,5-Dichlorbenzaldehyd mit 3-Pyridinacetonitril in Gegenwart einer Base. Die Reaktion verläuft typischerweise unter milden Bedingungen, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für RG-14620 nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung derselben grundlegenden Reaktion wie in Laboreinstellungen. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig fortgeschrittene Reinigungstechniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

RG-14620 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der Hemmung von Proteintyrosinkinasen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation und Apoptose.

Medizin: Erforscht als potenzieller Therapeutikum für die Krebsbehandlung aufgrund seiner Fähigkeit, EGFR zu hemmen.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt

Wirkmechanismus

RG-14620 übt seine Wirkungen aus, indem es die Kinaseaktivität des epidermalen Wachstumsfaktorrezeptors (EGFR) hemmt. Es bindet an die ATP-Bindungsstelle des Rezeptors und verhindert so die Phosphorylierung von Tyrosinresten am Rezeptor und an nachgeschalteten Signalproteinen. Diese Hemmung stört die Signalwege, die an der Zellproliferation und dem Überleben beteiligt sind, was zu einem verringerten Zellwachstum und einer erhöhten Apoptose führt .

Wirkmechanismus

Target of Action

RG14620 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein that resides on the cell surface and is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR stimulates intracellular signaling pathways that promote cell proliferation, survival, and other cellular responses .

Mode of Action

This compound acts as an EGFR inhibitor . It binds to the EGFR, preventing the receptor from being activated by its ligands. This inhibits the downstream signaling pathways that are normally triggered by EGFR activation . The IC50 value of this compound, which represents the concentration of the compound required to inhibit EGFR activity by 50%, is 3 μM .

Biochemical Pathways

The inhibition of EGFR by this compound affects several biochemical pathways. Most notably, it inhibits the proliferation of cells and DNA synthesis . This is evidenced by the compound’s ability to inhibit colony formation and DNA synthesis in HER 14 cells and MH-85 cells, which are stimulated by EGF .

Pharmacokinetics

The compound’s solubility in dmso (3333 mg/mL) suggests that it may be well-absorbed and distributed in the body .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation and DNA synthesis . This can lead to a decrease in the growth of tumors, making this compound a potential candidate for cancer treatment .

Biochemische Analyse

Biochemical Properties

RG14620 interacts with the ATP-binding cassette (ABC) drug transporter ABCG2 . It enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells . This compound is selective to ABCG2 relative to ABCB1 and ABCC1 . It stimulates ATP hydrolysis and inhibits photoaffinity labeling of ABCG2 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In cancer cells, it enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells . It has also been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the ABCG2 transporter . It stimulates ATP hydrolysis and inhibits photoaffinity labeling of ABCG2 . This interaction leads to enhanced drug-induced apoptosis and restored chemosensitivity in ABCG2-overexpressing multidrug-resistant cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RG-14620 involves the reaction of 3,5-dichlorobenzaldehyde with 3-pyridineacetonitrile in the presence of a base. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for RG-14620 are not widely documented, the general approach involves large-scale synthesis using the same basic reaction as in laboratory settings. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RG-14620 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: RG-14620 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig untersucht werden.

Substitution: RG-14620 kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Chloratome am aromatischen Ring.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Natriumhydroxid oder andere Basen werden oft eingesetzt, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Chinonderivaten führen, während Substitutionsreaktionen zu verschiedenen substituierten aromatischen Verbindungen führen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

RG-13022: Eine weitere Tyrphostin-Verbindung mit ähnlichen inhibitorischen Wirkungen auf EGFR.

Lapatinib: Ein dualer Inhibitor von EGFR und HER2, der bei der Behandlung von Brustkrebs eingesetzt wird.

Gefitinib: Ein EGFR-Inhibitor, der bei der Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird

Einzigartigkeit

RG-14620 ist einzigartig in seiner spezifischen Bindungsaffinität und inhibitorischen Potenz gegenüber EGFR. Im Gegensatz zu einigen anderen Inhibitoren hat es sich gezeigt, dass es eine hohe Selektivität aufweist, was es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen macht .

Eigenschaften

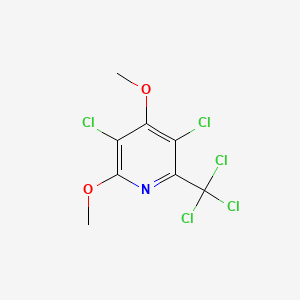

IUPAC Name |

(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXIVBJQPBWBHO-UUILKARUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=C/C2=CC(=CC(=C2)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136831-49-7, 138989-57-8 | |

| Record name | RG 14620 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG-14620 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG-14620 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42W2Q9ZPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tyrphostin RG14620 interact with its target and what are the downstream effects?

A: Tyrphostin this compound primarily acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). [, ] By binding to the EGFR tyrosine kinase domain, it blocks the receptor's autophosphorylation, a crucial step in activating downstream signaling pathways responsible for cell growth and proliferation. [] This inhibition leads to reduced cell viability and induces apoptosis in cancer cells overexpressing EGFR. [, ]

Q2: What is the relationship between Tyrphostin this compound and the PI3K/AKT signaling pathway in endometrial cancer cells?

A: Research indicates that Tyrphostin this compound can suppress the PI3K/AKT signaling pathway, particularly when combined with the chemotherapeutic drug paclitaxel. [] This pathway is often overactive in cancer cells, contributing to chemoresistance. [] Combining this compound with paclitaxel significantly reduced PI3K/AKT pathway activation in endometrial cancer cell lines, suggesting a synergistic effect in combating chemoresistance. []

Q3: Can Tyrphostin this compound enhance the efficacy of other anticancer agents?

A: Studies show that combining Tyrphostin this compound with other anticancer agents, such as paclitaxel, rapamycin (an mTOR inhibitor), or other tyrosine kinase inhibitors, can enhance their efficacy. [, ] For instance, pre-treating endometrial cancer cells with low doses of this compound significantly increased paclitaxel's potency, leading to synergistic growth inhibition and increased apoptosis. [] This synergistic effect suggests that combination therapy involving this compound could be a promising strategy for treating certain cancers.

Q4: Has Tyrphostin this compound demonstrated any potential in reversing multidrug resistance in cancer cells?

A: Research suggests that Tyrphostin this compound might play a role in reversing multidrug resistance, particularly that mediated by the ABCG2 transporter protein. [] This transporter protein contributes to drug efflux, reducing the intracellular concentration of anticancer agents and leading to resistance. Further investigations are needed to fully understand the mechanisms and clinical implications of this potential benefit.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.